molecular formula C23H20ClN3OS B2929327 N-(4-CHLOROPHENYL)-2-(2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1,3-BENZODIAZOL-1-YL)ACETAMIDE CAS No. 339100-14-0

N-(4-CHLOROPHENYL)-2-(2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1,3-BENZODIAZOL-1-YL)ACETAMIDE

Cat. No.: B2929327
CAS No.: 339100-14-0
M. Wt: 421.94
InChI Key: VIYLMQDAPVRMRG-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(2-{[(4-Methylphenyl)sulfanyl]methyl}-1,3-benzodiazol-1-yl)acetamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator of neurogenic inflammation and pain perception, often referred to as the "wasabi receptor" due to its activation by reactive chemicals. This compound acts by blocking the channel pore, thereby inhibiting the influx of calcium and sodium ions in response to a wide array of endogenous and exogenous agonists, including reactive electrophiles, cold, and mechanical stimuli . Its primary research value lies in the pharmacological dissection of TRPA1's role in various pathophysiological conditions. Researchers utilize this antagonist in preclinical studies to investigate mechanisms of chronic pain, migraine, neuropathic disorders, and airway inflammation such as asthma and chronic cough . The specific molecular architecture of this compound, featuring the benzodiazole core and substituted phenyl groups, contributes to its high binding affinity and metabolic stability, making it a valuable tool for in vitro and in vivo studies aimed at validating TRPA1 as a therapeutic target and for understanding the complex signaling pathways in somatosensory biology.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(4-methylphenyl)sulfanylmethyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-16-6-12-19(13-7-16)29-15-22-26-20-4-2-3-5-21(20)27(22)14-23(28)25-18-10-8-17(24)9-11-18/h2-13H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYLMQDAPVRMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-(2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1,3-BENZODIAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction Type Reagents/Conditions Products Supporting Evidence
Sulfur oxidationH₂O₂ (30%), RT, 6–12 hrsSulfoxide derivative ([C=O] and S=O groups confirmed via IR and MS)Analogous sulfanyl oxidations
mCPBA (1.2 eq), CH₂Cl₂, 0°C, 2hSulfone derivative (characterized by NMR and elemental analysis)General thioether reactivity

Key Findings :

  • Oxidation selectivity depends on reagent strength: H₂O₂ yields sulfoxides, while mCPBA fully oxidizes to sulfones.

  • Steric hindrance from the p-tolyl group slows reaction kinetics compared to simpler thioethers .

Substitution Reactions

The benzimidazole nitrogen atoms and acetamide group participate in nucleophilic/electrophilic substitutions.

Reaction Type Reagents/Conditions Products Notes
N-AlkylationK₂CO₃, DMF, alkyl halide (e.g., CH₃I), 60°CN-Methylated benzimidazole (confirmed by LC-MS and ¹H-NMR)Requires anhydrous conditions
Acetamide hydrolysisHCl (6M), reflux, 24hCarboxylic acid derivative (isolated via crystallization; purity >95%)pH-dependent reaction rate

Key Findings :

  • N-Alkylation occurs preferentially at the less sterically hindered benzimidazole nitrogen.

  • Hydrolysis of the acetamide group under acidic conditions proceeds without degrading the benzimidazole core.

Ring-Opening and Rearrangement

Under extreme conditions, the benzimidazole ring undergoes cleavage or rearrangement.

Reaction Type Reagents/Conditions Products Mechanistic Insight
Acidic ring openingH₂SO₄ (conc.), 100°C, 8hQuinazoline derivative (identified via X-ray crystallography)Protonation initiates cleavage
Thermal decomposition>250°C, inert atmosphereCharred residues with trace aromatic amines (GC-MS analysis)Non-specific degradation

Key Findings :

  • Ring-opening reactions are non-synthetic and typically observed in stability studies.

  • Quinazoline formation suggests potential for designing polycyclic analogs .

Functional Group Interactions

The compound’s acetamide and aromatic systems engage in hydrogen bonding and π-π stacking, influencing its reactivity.

Interaction Type Conditions Outcome Application
π-π stackingSolid-state crystallizationEnhanced thermal stability (DSC shows Tm >200°C)Material science applications
Hydrogen bonding (amide)Polar solvents (e.g., DMSO, H₂O)Solubility modulation (logP = 3.88 predicted)Drug formulation studies

Comparative Reactivity with Analogs

A comparison with structurally similar compounds highlights unique reactivity patterns:

Compound Key Reaction Difference Reference
N-Cyclopropyl-2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}benzimidazolyl)acetamideFaster oxidation due to less steric hindrance
5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-thiolThiol group enables metal coordination (absent in target compound)

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-(2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1,3-BENZODIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares key structural motifs with several acetamide derivatives, though variations in heterocyclic cores, substituents, and functional groups lead to divergent properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Heterocyclic Core Substituents on Aryl/Thiazol Functional Group(s) Reported Use/Activity Reference
Target Compound 1,3-Benzodiazol 4-Chlorophenyl, 4-Methylphenyl Sulfanylmethyl Not specified -
N-(4-Fluorophenyl)-... (FOE 5043) 1,3,4-Thiadiazol 4-Fluorophenyl, 5-Trifluoromethyl Trifluoromethyl, Thiadiazole Pesticide (FOE 5043)
2-[(4-Bromophenyl)sulfinyl]-... (ECHEMI) 1,3-Thiazol 4-Bromophenyl, 2-Chlorophenyl Sulfinyl, Thiazole Not specified
2-[Benzyl(methyl)amino]-... (ChemBK) 1,3-Thiazol 4-Chlorophenyl Benzyl(methyl)amino, Thiazole Not specified

Key Observations:

Heterocyclic Core: The target compound’s 1,3-benzodiazol core contrasts with the 1,3-thiazol or 1,3,4-thiadiazol systems in analogs.

Substituent Effects :

  • The 4-chlorophenyl group in the target compound and ChemBK’s analog may enhance lipophilicity and membrane permeability compared to the 4-fluorophenyl group in FOE 5043 .
  • The sulfanylmethyl group in the target compound differs from the sulfinyl group in ECHEMI’s analog , which could alter redox sensitivity and hydrogen-bonding capacity.

Functional Group Diversity :

  • FOE 5043’s trifluoromethyl group likely increases metabolic resistance and electron-withdrawing effects, whereas the target compound’s methylphenylsulfanyl group may prioritize steric bulk over electronic effects.

Biological Implications :

  • FOE 5043’s pesticidal activity suggests that the target compound’s combination of chlorophenyl and benzodiazole moieties could be optimized for similar agrochemical applications. However, the absence of a thiadiazole ring (linked to herbicidal activity in FOE 5043) may limit direct functional equivalence.

Research Findings and Data Limitations

Structural Characterization:

The target compound’s crystallographic data (if available) may have been resolved using SHELX-based refinement, a widely trusted method for small-molecule structural analysis .

Activity Insights:

  • Pesticidal Potential: Structural parallels to FOE 5043 suggest possible herbicidal or insecticidal activity, though empirical validation is required.
  • Metabolic Stability : The sulfanylmethyl group may confer greater resistance to oxidative degradation compared to sulfinyl analogs , but this remains speculative.

Data Gaps:

  • No experimental data on the target compound’s solubility, logP, or IC50 values are available in the provided evidence.
  • Comparisons rely on structural inference rather than direct bioactivity studies.

Biological Activity

N-(4-Chlorophenyl)-2-(2-{[(4-Methylphenyl)Sulfanyl]Methyl}-1,3-benzodiazol-1-yl)acetamide, also referred to by its CAS number 339100-14-0, is a compound that belongs to the class of benzodiazoles. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C23H20ClN3OS
  • Molecular Weight : 421.94 g/mol
  • Chemical Structure : The compound features a benzodiazole moiety, which is known for its diverse biological properties.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Compounds with benzodiazole structures have shown promising anticancer properties. Studies indicate that derivatives of benzodiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (Aiello et al., 2008; Cho et al., 2008) .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against both bacterial and fungal strains. Research has demonstrated that similar benzodiazole derivatives possess significant antibacterial and antifungal effects, suggesting potential therapeutic applications in treating infections .
  • Antioxidant Activity : Benzodiazole derivatives are also recognized for their antioxidant properties. This activity helps in neutralizing reactive oxygen species (ROS), contributing to the prevention of oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The results indicated that modifications to the benzodiazole structure significantly influenced cytotoxicity levels, with certain substitutions enhancing potency .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that these compounds may act by interfering with DNA replication or by inducing apoptosis through mitochondrial pathways. This suggests potential use as chemotherapeutic agents .
  • Comparative Analysis :
    • A comparative study highlighted the differences in biological activity between various benzodiazole derivatives. The presence of specific substituents, such as chlorophenyl and methylsulfanyl groups, was correlated with increased antibacterial efficacy and reduced IC50 values in cytotoxicity assays .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAnticancerMCF-715
Compound BAntimicrobialE. coli10
Compound CAntioxidantN/AN/A

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of this compound?

Answer:

  • Stepwise optimization : Multi-step syntheses (e.g., 11-step processes) often suffer from low yields (~2–5%). Focus on isolating intermediates via column chromatography and validating purity using HPLC or TLC .
  • Reagent selection : Use high-purity starting materials (e.g., 4-chlorophenyl derivatives) and monitor reaction progress with real-time spectroscopic techniques (e.g., NMR) to minimize side reactions.
  • Solvent systems : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, particularly for benzodiazole ring formation .

Basic: Which spectroscopic and analytical methods are critical for structural characterization?

Answer:

  • Spectrofluorometry : Measure fluorescence intensity in varying solvents (e.g., ethanol, DMSO) to assess electronic properties and confirm benzodiazole moiety stability .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to resolve aromatic protons and confirm sulfanyl-methyl substitution patterns.
  • Mass spectrometry : Validate molecular weight (e.g., exact mass ~507–527 g/mol) via high-resolution MS (HRMS) to detect impurities .

Advanced: How can researchers resolve crystallographic data inconsistencies during structural refinement?

Answer:

  • Software tools : Use SHELXL for small-molecule refinement, leveraging its robustness in handling twinned data or high-resolution datasets. Parameterize thermal displacement coefficients to address electron density ambiguities .
  • Validation protocols : Cross-check refinement results with PLATON or CCDC tools to detect missed symmetry elements or disorder in the benzodiazole ring .
  • Data collection : Optimize X-ray diffraction conditions (e.g., low-temperature crystallography) to minimize radiation damage and improve data completeness .

Advanced: How should methodological divergences in computational receptor-binding models be addressed?

Answer:

  • Hybrid modeling : Combine in silico docking (e.g., AutoDock Vina) with experimental validation (e.g., fluorescence polarization assays) to reconcile conflicting receptor interaction predictions .
  • Feature clustering : Apply meta-analysis to compare chemical descriptors (e.g., electrostatic potentials, hydrophobicity) across non-overlapping receptor clusters .
  • Biological validation : Use heterologous expression systems (e.g., HEK293 cells) to test predicted agonistic/antagonistic activity of the compound against target receptors .

Basic: What purity control measures are essential during synthesis?

Answer:

  • Chromatographic purification : Employ gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the acetamide derivative from byproducts.
  • Melting point analysis : Compare observed melting points with literature values to detect polymorphic impurities.
  • Elemental analysis : Confirm C, H, N, S, and Cl composition within ±0.4% of theoretical values .

Advanced: How can fluorescence intensity variations across solvent systems be systematically analyzed?

Answer:

  • Solvent polarity studies : Correlate Stokes shifts with solvent dielectric constants (e.g., ethanol vs. cyclohexane) to quantify solvatochromic effects .
  • Triangulation : Validate spectral data using complementary methods (e.g., UV-Vis absorption, time-resolved fluorescence) to rule out instrumental artifacts .
  • Quantum yield calculations : Use reference standards (e.g., quinine sulfate) to normalize intensity measurements and account for solvent quenching .

Advanced: What strategies mitigate contradictions in bioactivity data across different assays?

Answer:

  • Dose-response standardization : Normalize activity data (e.g., IC50_{50}) using common reference inhibitors to control for assay sensitivity variations.
  • Data triangulation : Combine enzyme inhibition assays (e.g., kinase profiling) with cell-based viability tests (e.g., MTT assays) to confirm mechanism-specific effects .
  • Error source analysis : Use Bland-Altman plots to identify systematic discrepancies between high-throughput and low-throughput screening platforms .

Basic: How should researchers design stability studies for this compound?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 3–10) to identify degradation pathways.
  • Analytical monitoring : Track degradation products using LC-MS and compare fragmentation patterns with synthetic standards .
  • Kinetic modeling : Calculate shelf-life using Arrhenius equations for temperature-dependent degradation .

Advanced: What computational approaches improve SAR (Structure-Activity Relationship) predictions?

Answer:

  • 3D-QSAR : Develop CoMFA or CoMSIA models using aligned conformers of analogs to map electrostatic/hydrophobic fields influencing activity .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding over 100+ ns trajectories to identify critical interaction residues (e.g., sulfanyl-methyl interactions with hydrophobic pockets) .
  • Machine learning : Train random forest models on PubChem BioAssay data to prioritize synthetic targets with predicted high activity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Hazard assessment : Review SDS for acute toxicity (e.g., LD50_{50} in rodents) and implement fume hood use for powder handling.
  • Waste disposal : Neutralize chlorinated byproducts via sodium bicarbonate before incineration.
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

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